

In-Depth Technical Guide: 2-Hydroxyquinoline-3-carboxylic Acid (CAS 2003-79-4)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Hydroxyquinoline-3-carboxylic acid

Cat. No.: B189343

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and biological activities of **2-Hydroxyquinoline-3-carboxylic acid** (CAS 2003-79-4), a heterocyclic compound of interest in medicinal chemistry and drug discovery. The information is presented to support research and development efforts in these fields.

Core Properties and Data

2-Hydroxyquinoline-3-carboxylic acid, which exists in tautomeric equilibrium with its keto form, 2-oxo-1,2-dihydroquinoline-3-carboxylic acid, possesses the molecular formula $C_{10}H_7NO_3$ and a molecular weight of 189.17 g/mol .^{[1][2]} It is a solid, appearing as a light yellow crystalline powder, and is soluble in water.^{[3][4]}

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for **2-Hydroxyquinoline-3-carboxylic acid** is provided in the table below for easy reference and comparison.

Property	Value	Reference(s)
Molecular Formula	C ₁₀ H ₇ NO ₃	[1][2]
Molecular Weight	189.17 g/mol	[1][2]
CAS Number	2003-79-4	[1][2]
Melting Point	300 °C / 572 °F	[4][5][6]
Boiling Point	440.9 °C at 760 mmHg	[7]
Flash Point	220.4 °C	[7]
Appearance	Light yellow solid	[4]
Solubility	Soluble in water	[3][4]

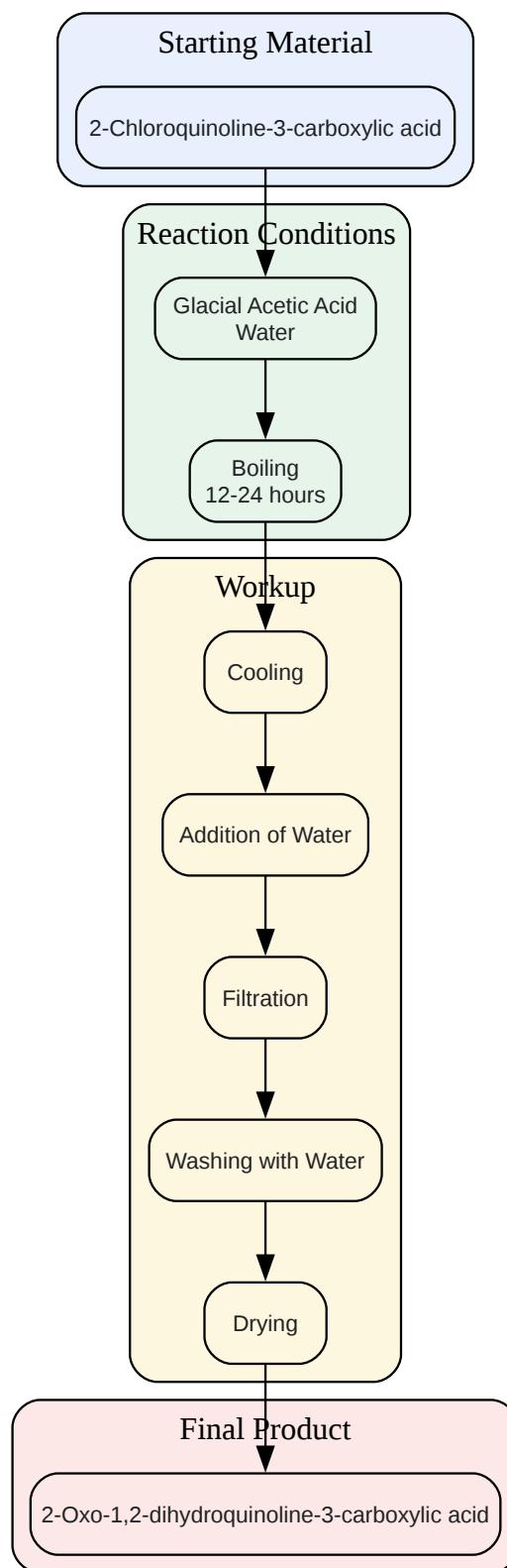
Spectroscopic Data Summary:

Spectrum Type	Key Features	Reference(s)
Infrared (IR)	3368 cm ⁻¹ (N-H stretch), 3481–3175 cm ⁻¹ (broad O-H stretch), 1716, 1685 cm ⁻¹ (C=O stretches), 1605, 1563 cm ⁻¹ (C=C stretches), 1161, 1009 cm ⁻¹ (C-O stretches)	[8]

Experimental Protocols

Synthesis of 2-Oxo-1,2-dihydroquinoline-3-carboxylic acid

A common and effective method for the synthesis of 2-oxo-1,2-dihydroquinoline-3-carboxylic acid involves the hydrolysis of its corresponding ester or the reaction of 2-chloroquinoline-3-carboxylic acid in an acidic medium.[8][9]


Method 1: Hydrolysis of Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate[8]

- Reagents: Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate, thiourea, anhydrous potassium carbonate, ethanol, acetic acid, dimethylformamide.
- Procedure:
 - To a solution of thiourea (0.02 mol) and anhydrous potassium carbonate (0.03 mol) in 50 mL of ethanol, add ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate (0.01 mol).
 - Heat the reaction mixture under reflux for 4 hours.
 - After cooling, pour the mixture into water and neutralize with a few drops of acetic acid.
 - Filter the resulting solid, wash with water, and dry.
 - Recrystallize the crude product from dimethylformamide to obtain colorless crystals of 2-oxo-1,2-dihydroquinoline-3-carboxylic acid.
- Yield: 63%
- Melting Point: 270 °C (Note: This reported melting point differs from other sources).

Method 2: Hydrolysis of 2-Chloroquinoline-3-carboxylic Acid[9]

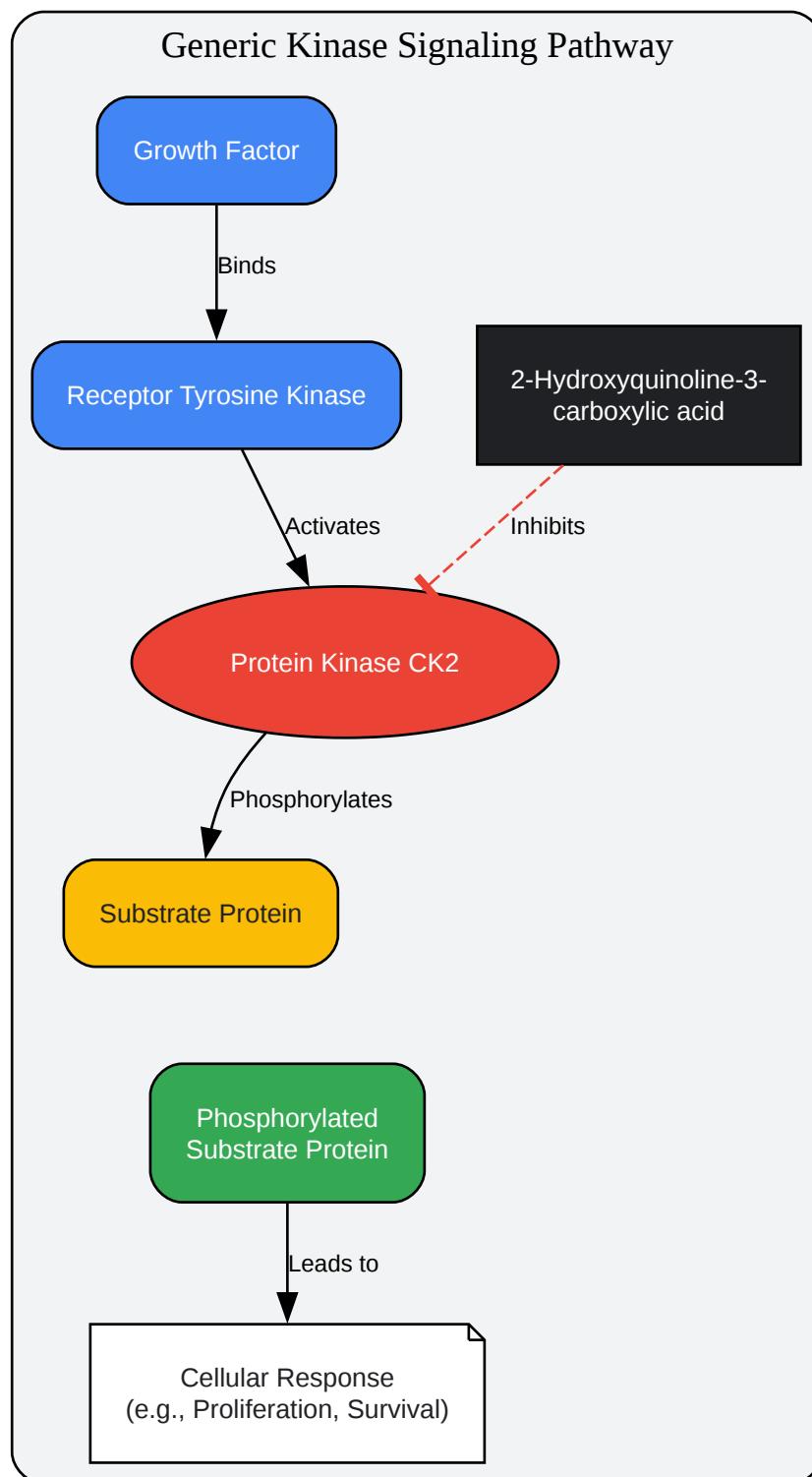
- Reagents: 2-Chloroquinoline-3-carboxylic acid, glacial acetic acid, water.
- Procedure:
 - Create a suspension of the corresponding 2-chloroquinoline-3-carboxylic acid (1 mmol) in glacial acetic acid (25 mL) and water (1.5 mL).
 - Boil the suspension with stirring for 12–24 hours, monitoring the reaction by NMR.
 - After cooling, add 100 mL of water.
 - Filter the solid product, wash with water (2 x 20 mL), and dry in a vacuum oven at 60 °C.

This synthetic approach is illustrated in the workflow diagram below.

[Click to download full resolution via product page](#)

Synthesis Workflow of 2-Oxo-1,2-dihydroquinoline-3-carboxylic acid.

Biological Activity and Signaling Pathways


Derivatives of 3-quinoline carboxylic acid have been investigated as potential inhibitors of protein kinase CK2.^{[3][4]} While specific inhibitory data for the parent compound (CAS 2003-79-4) is not detailed in the provided search results, its derivatives have shown inhibitory activity in the micromolar range.^[3] Protein kinase CK2 is a constitutively active serine/threonine kinase involved in a multitude of cellular processes, including cell growth, proliferation, and apoptosis. Its dysregulation is implicated in various diseases, including cancer.

Furthermore, derivatives of 2-oxo-1,2-dihydroquinoline have been identified as inhibitors of DNA gyrase, a type II topoisomerase essential for bacterial DNA replication.^{[9][10]} This suggests a potential antibacterial application for this class of compounds.

The general mechanism of action for these classes of inhibitors often involves binding to the active site of the target enzyme, thereby blocking its catalytic activity and disrupting downstream signaling pathways.

Potential Signaling Pathway Involvement

Based on its activity as a protein kinase CK2 inhibitor, **2-Hydroxyquinoline-3-carboxylic acid** could potentially modulate signaling pathways regulated by CK2. A simplified representation of a generic kinase signaling pathway that could be inhibited is shown below.

[Click to download full resolution via product page](#)

Potential Inhibition of a Kinase Signaling Pathway.

This diagram illustrates how an inhibitor like **2-Hydroxyquinoline-3-carboxylic acid** could block the activity of a kinase such as CK2, preventing the phosphorylation of its substrate and thereby inhibiting downstream cellular responses.

Conclusion

2-Hydroxyquinoline-3-carboxylic acid (CAS 2003-79-4) is a quinoline derivative with established physicochemical properties and synthetic routes. Its biological potential, particularly as an inhibitor of protein kinase CK2 and as a scaffold for DNA gyrase inhibitors, makes it a compound of significant interest for further investigation in drug discovery and development. The provided data and protocols offer a solid foundation for researchers to explore the therapeutic applications of this molecule and its derivatives. Further studies are warranted to elucidate its precise mechanism of action and to evaluate its efficacy and safety in various disease models.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. mdpi-res.com [mdpi-res.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A61K 31 - Medicinal preparations containing organic active ingredients - Patents Sitemap [google.com]
- 7. staff.najah.edu [staff.najah.edu]
- 8. tandfonline.com [tandfonline.com]
- 9. pubs.acs.org [pubs.acs.org]

- 10. Lead Identification of 8-(Methylamino)-2-oxo-1,2-dihydroquinoline Derivatives as DNA Gyrase Inhibitors: Hit-to-Lead Generation Involving Thermodynamic Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [In-Depth Technical Guide: 2-Hydroxyquinoline-3-carboxylic Acid (CAS 2003-79-4)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b189343#2-hydroxyquinoline-3-carboxylic-acid-cas-number-2003-79-4-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com